molecular formula C12H8BrNO B11857751 3-Bromo-4-methoxy-1-naphthonitrile

3-Bromo-4-methoxy-1-naphthonitrile

Katalognummer: B11857751
Molekulargewicht: 262.10 g/mol
InChI-Schlüssel: JUQCYJZWNHVNAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-methoxy-1-naphthonitrile is an organic compound with the molecular formula C₁₂H₈BrNO. It is a derivative of naphthalene, characterized by the presence of a bromine atom, a methoxy group, and a nitrile group on the naphthalene ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxy-1-naphthonitrile typically involves the bromination of 4-methoxy-1-naphthonitrile. One common method includes the reaction of 4-methoxy-1-naphthonitrile with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-methoxy-1-naphthonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitrile group can be reduced to form amines

Common Reagents and Conditions

Major Products

    Substitution: Formation of 3-amino-4-methoxy-1-naphthonitrile or 3-thio-4-methoxy-1-naphthonitrile.

    Oxidation: Formation of 3-bromo-4-methoxy-1-naphthaldehyde or 3-bromo-4-methoxy-1-naphthoic acid.

    Reduction: Formation of 3-bromo-4-methoxy-1-naphthylamine

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-methoxy-1-naphthonitrile is utilized in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the development of dyes, pigments, and other specialty chemicals .

Wirkmechanismus

The mechanism of action of 3-Bromo-4-methoxy-1-naphthonitrile is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromo-4-methoxy-1-naphthonitrile is unique due to the presence of both a bromine atom and a methoxy group on the naphthalene ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H8BrNO

Molekulargewicht

262.10 g/mol

IUPAC-Name

3-bromo-4-methoxynaphthalene-1-carbonitrile

InChI

InChI=1S/C12H8BrNO/c1-15-12-10-5-3-2-4-9(10)8(7-14)6-11(12)13/h2-6H,1H3

InChI-Schlüssel

JUQCYJZWNHVNAJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C2=CC=CC=C21)C#N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.